二苯胺-4-磺酸钠

描述

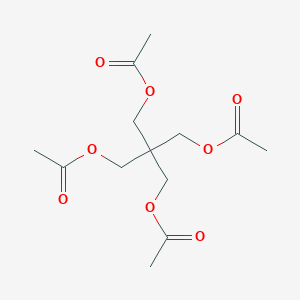

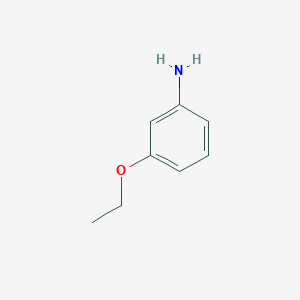

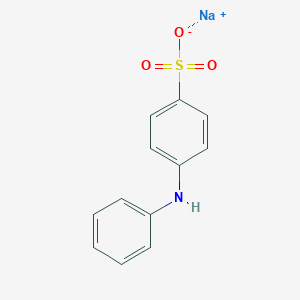

Sodium diphenylamine-4-sulfonate is a chemical compound with the molecular formula C12H10NNaO3S and a molecular weight of 271.27 g/mol . It is commonly used as a redox indicator due to its ability to form colored complexes with metal ions . This compound is also known for its role in various industrial and scientific applications.

Synthetic Routes and Reaction Conditions:

Reaction with Sulfuric Acid: Diphenylamine reacts with concentrated sulfuric acid at 180°C to form diphenylamine sulfonic acid.

Alternative Method: Diphenylamine and concentrated sulfuric acid are mixed and heated to 180°C (or 160°C under reduced pressure) with constant stirring until the reaction mixture thickens. After cooling, water is added at 125°C to hydrolyze the by-products, converting them into diphenylamine sulfonic acid.

Industrial Production Methods: The industrial production of sodium diphenylamine-4-sulfonate follows similar synthetic routes but on a larger scale, ensuring the purity and consistency required for commercial applications .

Types of Reactions:

Oxidation-Reduction Reactions: Sodium diphenylamine-4-sulfonate is widely used as a redox indicator.

Complex Formation: It acts as a ligand, forming complexes with metal ions such as lanthanum(III) chloride.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include potassium permanganate and cerium(IV) sulfate.

Reducing Agents: Common reducing agents include ascorbic acid and sodium thiosulfate.

Major Products:

Oxidized Form: The oxidized form of sodium diphenylamine-4-sulfonate is typically red or purple.

Reduced Form: The reduced form is colorless.

科学研究应用

Sodium diphenylamine-4-sulfonate has a wide range of applications in scientific research:

作用机制

Target of Action

Sodium diphenylamine-4-sulfonate, also known as Sodium 4-(phenylamino)benzenesulfonate, primarily targets metal ions . It has the ability to form colored complexes with these ions, making it a useful tool in analytical chemistry .

Mode of Action

The compound acts as a ligand , forming complexes with metal ions such as lanthanum (III) chloride . This interaction results in the formation of colored complexes, which can be used to estimate the concentration of metal ions .

Result of Action

The primary result of Sodium diphenylamine-4-sulfonate’s action is the formation of colored complexes with metal ions . This property makes it an efficient tool for estimating the concentration of these ions. Additionally, it is also an efficient quencher of electrochemiluminescence of tris (2, 2′-bipyridine)-ruthenium (II) .

生化分析

Biochemical Properties

Sodium diphenylamine-4-sulfonate is known to interact with various biomolecules in biochemical reactions. It acts as a ligand and forms complexes with metal halides like lanthanum (III) chloride . The nature of these interactions is largely dependent on the specific biochemical context in which Sodium diphenylamine-4-sulfonate is present.

Molecular Mechanism

At the molecular level, Sodium diphenylamine-4-sulfonate exerts its effects through various mechanisms. It is an efficient quencher of electrochemiluminescence of tris (2, 2′-bipyridine)-ruthenium (II)

相似化合物的比较

Diphenylamine-4-sulfonic acid: Similar in structure but lacks the sodium ion.

Barium diphenylamine-4-sulfonate: Contains barium instead of sodium, used in different applications.

4-Nitrophenol: Another redox indicator but with different chemical properties.

Uniqueness: Sodium diphenylamine-4-sulfonate is unique due to its high solubility in water and its ability to form stable complexes with a wide range of metal ions. This makes it particularly useful in redox titrations and other analytical applications .

属性

CAS 编号 |

6152-67-6 |

|---|---|

分子式 |

C12H11NNaO3S |

分子量 |

272.28 g/mol |

IUPAC 名称 |

sodium;4-anilinobenzenesulfonic acid |

InChI |

InChI=1S/C12H11NO3S.Na/c14-17(15,16)12-8-6-11(7-9-12)13-10-4-2-1-3-5-10;/h1-9,13H,(H,14,15,16); |

InChI 键 |

VMVSDVIYIMNZBS-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)NC2=CC=C(C=C2)S(=O)(=O)[O-].[Na+] |

手性 SMILES |

C1=CC=C(C=C1)NC2=CC=C(C=C2)S(=O)(=O)[O-].[Na+] |

规范 SMILES |

C1=CC=C(C=C1)NC2=CC=C(C=C2)S(=O)(=O)O.[Na] |

Key on ui other cas no. |

30582-09-3 6152-67-6 |

物理描述 |

Off-white powder; [Alfa Aesar MSDS] |

Pictograms |

Irritant |

同义词 |

diphenylamine-4-sulfonic acid sodium diphenylamine sulfonate sulfodiphenylamine |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Sodium diphenylamine-4-sulfonate exhibits quenching behavior in the electrochemiluminescence of the tris(2,2′-bipyridine)ruthenium(II)/tripropylamine system. This quenching effect is attributed to energy transfer from the excited-state Ru(bpy)32+* to the dimer of Sodium diphenylamine-4-sulfonate, which forms after its electrochemical oxidation at the electrode surface. []

A: Research demonstrates that Sodium diphenylamine-4-sulfonate interacts with proteins, leading to increased resonance light scattering (RLS). This interaction forms the basis for a protein determination method, specifically tested with bovine serum albumin. The enhanced RLS intensity at 469 nm shows a direct relationship with protein concentration, enabling quantification. []

A: Studies show that incorporating Sodium diphenylamine-4-sulfonate into polymers, specifically polyurea and poly(methyl methacrylate) (PMMA), improves their flame retardant properties. [, ] Additionally, when used in conjunction with organically modified clay, it further enhances fire retardancy in both PMMA and polystyrene (PS) composites. []

A: Sodium diphenylamine-4-sulfonate serves as a comonomer in synthesizing water-soluble conducting polyaniline copolymers. These copolymers, poly(aniline-co-N-(4-sulfophenyl)aniline) (PAPSA), exhibit high molecular weights and conductivities ranging between those of polyaniline and poly(N-(4-sulfophenyl)aniline). [] The sulfonic acid groups contribute to the copolymer's enhanced solubility compared to polyaniline. [, ]

A: Sodium diphenylamine-4-sulfonate plays a crucial role in the high-yield synthesis of branched gold nanocrystals. It reacts with HAuCl4 in a polyethylene glycol (PEG) aqueous solution at room temperature. The PEG molecules are essential for forming the branched nanocrystal structure. [] Furthermore, Sodium diphenylamine-4-sulfonate enables the facile synthesis of conductive copolymer nanoparticles through oxidative polymerization with aniline. These nanoparticles can then be used to create nanocomposite films with enhanced electrical conductivity. []

A: Research has explored the reaction products formed between Sodium diphenylamine-4-sulfonate and hydrated LaCl3. [] This line of inquiry provides insights into potential applications in lanthanide chemistry and materials science.

A: Research has focused on understanding the kinetic and analytical characteristics of the peroxidase oxidation reaction of Sodium triphenyl-4-sulfonate, a related compound. [] This information contributes to our understanding of the reactivity and potential applications of this class of compounds.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。